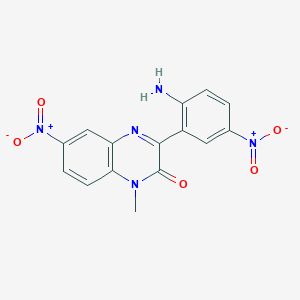
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique quinoxaline structure, which includes amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while oxidation reactions can produce nitroso compounds .
Scientific Research Applications
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions within biological systems, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Shares similar functional groups but differs in its overall structure and reactivity.
2-Amino-5-nitrobenzophenone: Another compound with nitro and amino groups, used in different applications and exhibiting distinct chemical properties.
Uniqueness
3-(2-Amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous .
Properties
Molecular Formula |
C15H11N5O5 |
|---|---|
Molecular Weight |
341.28g/mol |
IUPAC Name |
3-(2-amino-5-nitrophenyl)-1-methyl-6-nitroquinoxalin-2-one |
InChI |
InChI=1S/C15H11N5O5/c1-18-13-5-3-9(20(24)25)7-12(13)17-14(15(18)21)10-6-8(19(22)23)2-4-11(10)16/h2-7H,16H2,1H3 |
InChI Key |
PJAAPVMQSBRHEF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C(C1=O)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















